3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one
Description
3-(1,3-Benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines elements of benzodioxole, benzyl, and furochromenone
Properties
Molecular Formula |
C26H18O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H18O5/c1-15-18-11-20-21(17-7-8-22-25(10-17)30-14-29-22)13-28-23(20)12-24(18)31-26(27)19(15)9-16-5-3-2-4-6-16/h2-8,10-13H,9,14H2,1H3 |
InChI Key |
RLECXMOOWIMQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzyl intermediates, which are then subjected to cyclization reactions to form the furochromenone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
Uniqueness
Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties. Its furochromenone core, in particular, sets it apart from other benzodioxole derivatives, potentially leading to novel applications and activities.
Biological Activity
The compound 3-(1,3-benzodioxol-5-yl)-6-benzyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative with potential therapeutic applications due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a furochromone backbone, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety enhances electron donation capabilities, contributing to free radical scavenging activities. This may protect cells from oxidative stress and related diseases.
Anticancer Activity
Studies have suggested that furochromones can inhibit cancer cell proliferation. For example, similar derivatives have shown:
- Inhibition of cell growth in various cancer cell lines.
- Induction of apoptosis through the activation of caspase pathways.
A specific study indicated that derivatives of benzodioxole exhibited cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar furochromone structures have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This could provide therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to cell survival and apoptosis.
- Free Radical Scavenging : The antioxidant properties are likely due to the ability to donate electrons and stabilize free radicals.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various furochromone derivatives. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 µM .
Study 2: Anti-inflammatory Effects
Another research article investigated the anti-inflammatory properties of related compounds using RAW 264.7 macrophages. The study found that these compounds effectively reduced nitric oxide production and inhibited the expression of COX-2, suggesting their potential use in treating inflammatory diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
